An In-depth Technical Guide to 1-(5-Methylthiophen-3-yl)ethanone: Synthesis, Properties, and Analytical Characterization
An In-depth Technical Guide to 1-(5-Methylthiophen-3-yl)ethanone: Synthesis, Properties, and Analytical Characterization
This technical guide provides a comprehensive overview of 1-(5-Methylthiophen-3-yl)ethanone, a heterocyclic ketone of interest to researchers in medicinal chemistry and materials science. This document delves into the compound's structural and physicochemical properties, explores its synthetic pathways with a focus on regioselectivity, and provides detailed protocols for its analytical characterization. Given the limited availability of specific experimental data for this less-common isomer, this guide integrates data from closely related analogues and foundational chemical principles to offer predictive insights and practical guidance for its synthesis and handling.
Introduction and Nomenclature
1-(5-Methylthiophen-3-yl)ethanone (CAS Number: 69213-96-3) is an aromatic ketone featuring a thiophene ring substituted with a methyl group at the 5-position and an acetyl group at the 3-position.[1] Its structure is foundational to a variety of more complex molecules, making it a valuable building block in organic synthesis. Understanding its properties and synthetic challenges is crucial for its effective utilization in research and development.
The core challenge associated with this molecule is one of regioselectivity. The electrophilic substitution on the precursor, 2-methylthiophene, preferentially occurs at the C5 position due to the electronic activation by the sulfur atom and the directing effect of the methyl group. Synthesis of the C3-acylated isomer, therefore, requires specific strategies to overcome this inherent reactivity pattern.
Caption: Chemical structure and numbering of 1-(5-Methylthiophen-3-yl)ethanone.
Physicochemical and Spectroscopic Properties
While specific, experimentally-derived data for 1-(5-Methylthiophen-3-yl)ethanone is not widely published, we can infer its properties based on its structure and comparison with the parent compound, 1-(thiophen-3-yl)ethanone.
Table 1: Physicochemical Properties
| Property | Value (Predicted/Inferred) | Source/Justification |
| CAS Number | 69213-96-3 | [1] |
| Molecular Formula | C₇H₈OS | Calculated |
| Molecular Weight | 140.20 g/mol | Calculated |
| Appearance | Likely a liquid or low-melting solid | By analogy to similar compounds |
| Boiling Point | > 210 °C | Higher than 1-(thiophen-3-yl)ethanone (210 °C) due to the added methyl group.[2][3] |
| Melting Point | < 61 °C | Lower than 1-(thiophen-3-yl)ethanone (61-62 °C) as the methyl group may disrupt crystal packing.[2] |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, THF, acetone) | General property of similar organic compounds |
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for the unambiguous identification of the target molecule, particularly to differentiate it from its isomers.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show three key signals: a singlet for the acetyl methyl protons (~2.5 ppm), a singlet for the thiophene methyl protons (~2.5 ppm), and two distinct singlets or narrow doublets for the two non-equivalent aromatic protons on the thiophene ring (in the 7.0-8.0 ppm range). The coupling constants between the thiophene protons would be crucial for confirming their relative positions.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display seven distinct carbon signals: the carbonyl carbon (~190-200 ppm), four thiophene ring carbons (in the aromatic region, ~120-150 ppm), and two methyl carbons (~15 ppm and ~26 ppm).
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IR (Infrared) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch is expected around 1660-1680 cm⁻¹. Additional peaks will correspond to C-H and C=C stretching and bending vibrations of the aromatic ring and methyl groups.
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MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 140.20. Key fragmentation patterns would likely involve the loss of the acetyl group (M-43) and the methyl group (M-15).
Synthesis and Regioselectivity
The synthesis of 1-(5-Methylthiophen-3-yl)ethanone is most commonly approached via the Friedel-Crafts acylation of 2-methylthiophene. This reaction, however, presents a significant regiochemical challenge.
The Challenge of Regioselectivity
Electrophilic aromatic substitution on thiophene is known to occur preferentially at the C2 (α) position, as the carbocation intermediate is better stabilized by resonance involving the sulfur atom's lone pairs.[4] In the case of 2-methylthiophene, the C5 position is highly activated by both the sulfur atom and the electron-donating methyl group, making it the primary site of electrophilic attack.
To achieve acylation at the C3 position, one must either employ strategies that override this natural preference or use a starting material where the C3 position is pre-activated or other positions are blocked.
Caption: Workflow illustrating the challenge of regioselectivity in the synthesis.
Proposed Synthetic Protocol
This protocol outlines a general procedure for the Friedel-Crafts acylation, which is expected to yield a mixture of isomers requiring careful purification.
Objective: To synthesize 1-(5-Methylthiophen-3-yl)ethanone via Friedel-Crafts acylation.
Materials:
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2-Methylthiophene
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Acetyl Chloride (or Acetic Anhydride)
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Anhydrous Aluminum Chloride (AlCl₃) or Stannic Chloride (SnCl₄)
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Anhydrous Dichloromethane (DCM)
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Hydrochloric Acid (HCl), concentrated
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Silica Gel for column chromatography
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Hexanes and Ethyl Acetate for elution
Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous AlCl₃ (1.2 eq.) and anhydrous DCM. The suspension is cooled to 0 °C in an ice bath.
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Addition of Reactants: 2-Methylthiophene (1.0 eq.) is dissolved in anhydrous DCM and added to the cooled suspension. Acetyl chloride (1.1 eq.) is then added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
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Reaction: The mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 2-4 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).
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Work-up: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated HCl. The resulting mixture is stirred until all solids dissolve.
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Extraction: The layers are separated, and the aqueous layer is extracted three times with DCM. The combined organic layers are washed sequentially with water, saturated NaHCO₃ solution, and brine.
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Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
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Purification: The crude oil, containing a mixture of isomers, is purified by column chromatography on silica gel. A gradient elution, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, should be employed to separate the 3-acetyl isomer from the more abundant 5-acetyl isomer.
Safety and Handling
As with any chemical synthesis, proper safety precautions are paramount.
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Hazard Identification: 1-(5-Methylthiophen-3-yl)ethanone is expected to be harmful if swallowed and may cause skin and eye irritation. Friedel-Crafts reagents like AlCl₃ are corrosive and react violently with water. Acetyl chloride is also corrosive and lachrymatory.
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Personal Protective Equipment (PPE): Wear a lab coat, safety glasses or goggles, and chemical-resistant gloves at all times.
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Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Ensure all glassware is dry, as the Lewis acid catalysts are highly moisture-sensitive.
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Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
1-(5-Methylthiophen-3-yl)ethanone is a valuable, albeit challenging, synthetic target. While its specific physical properties are not extensively documented, a solid understanding of its structure and the principles of electrophilic aromatic substitution allows for the design of a logical synthetic route. The primary obstacle remains achieving regiocontrol during the Friedel-Crafts acylation of 2-methylthiophene. The successful isolation of this compound relies on meticulous reaction control and rigorous chromatographic purification. The protocols and predictive data presented in this guide offer a foundational framework for researchers to synthesize, characterize, and utilize this versatile heterocyclic ketone in their drug discovery and materials science endeavors.
References
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Chemistry Stack Exchange. Regioselectivity in Friedel–Crafts acylation of thiophene. Available at: [Link]
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